molecular formula C17H20N2O5S2 B2369970 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide CAS No. 946343-00-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2369970
CAS No.: 946343-00-6
M. Wt: 396.48
InChI Key: KEPNCDFKFGLVJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S. It has an average mass of 453.557 Da and a monoisotopic mass of 453.183472 Da .

Scientific Research Applications

Anticancer Properties

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide and its derivatives have been studied for their potential anticancer properties. For example, a study by Tsai et al. (2016) synthesized and evaluated aminothiazole-paeonol derivatives, including compounds closely related to the aforementioned chemical, for their anticancer effects on various cancer cell lines, such as human gastric adenocarcinoma and human colorectal adenocarcinoma. These compounds demonstrated significant inhibitory activity, suggesting their potential as lead compounds in developing anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Antimicrobial Effects

A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed promising therapeutic intervention potential against bacterial and fungal infections (Desai et al., 2013).

Electrochemical and Spectroelectrochemical Properties

Kantekin et al. (2015) reported on the synthesis and characterization of novel metallophthalocyanines, including compounds structurally similar to this compound. These compounds exhibit distinctive electrochemical and spectroelectrochemical behaviors, indicating potential applications in material science and chemistry (Kantekin et al., 2015).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, showing remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds have excellent photophysical properties, including high singlet oxygen quantum yield, making them suitable for therapeutic applications (Pişkin et al., 2020).

Crystal Structure Analysis

Rodrigues et al. (2015) analyzed the crystal structures of compounds closely related to this compound. This study provides insights into the molecular architecture and potential interactions relevant to the material's properties and applications (Rodrigues et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, depending on the cellular context. The downstream effects of this disruption can vary widely, affecting numerous cellular processes.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells . This could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-13-4-5-14(19-10-3-11-25(19,20)21)12-17(13)18-26(22,23)16-8-6-15(24-2)7-9-16/h4-9,12,18H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNCDFKFGLVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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